1-((5-Bromopyridin-3-yl)methyl)piperazine
CAS No.: 1211591-45-5
Cat. No.: VC0090563
Molecular Formula: C10H14BrN3
Molecular Weight: 256.147
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211591-45-5 |
---|---|
Molecular Formula | C10H14BrN3 |
Molecular Weight | 256.147 |
IUPAC Name | 1-[(5-bromopyridin-3-yl)methyl]piperazine |
Standard InChI | InChI=1S/C10H14BrN3/c11-10-5-9(6-13-7-10)8-14-3-1-12-2-4-14/h5-7,12H,1-4,8H2 |
Standard InChI Key | FXOPDUNJMYQHIM-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)CC2=CC(=CN=C2)Br |
Introduction
Chemical and Physical Properties
1-((5-Bromopyridin-3-yl)methyl)piperazine exhibits distinct chemical and physical properties that contribute to its utility in synthetic applications. The physicochemical characteristics are summarized in Table 1.
Table 1: Physicochemical Properties of 1-((5-Bromopyridin-3-yl)methyl)piperazine
Property | Value |
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CAS Number | 1211591-45-5 |
Molecular Formula | C₁₀H₁₄BrN₃ |
Molecular Weight | 256.14 g/mol |
Exact Mass | 255.03711 |
XLogP3 | 0.7 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 2 |
Topological Polar Surface Area | 28.2 Ų |
Heavy Atom Count | 14 |
The compound contains a basic piperazine moiety with a secondary amine that can act as a hydrogen bond donor, while the nitrogen atoms in both the piperazine and pyridine rings can function as hydrogen bond acceptors. The bromine atom at the 5-position of the pyridine ring increases the lipophilicity and provides a site for further functionalization .
Synthesis Methods
Several synthetic approaches can be employed for the preparation of 1-((5-Bromopyridin-3-yl)methyl)piperazine, drawing from established methodologies for similar bromopyridine-piperazine derivatives.
Reductive Amination
A common approach involves reductive amination between 5-bromopyridine-3-carbaldehyde and piperazine. This reaction typically employs reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) in the presence of an appropriate solvent like dichloromethane or 1,2-dichloroethane .
Nucleophilic Substitution
Another viable synthetic route involves nucleophilic substitution between piperazine and a 5-bromopyridine derivative bearing a leaving group at the 3-position, such as 3-(chloromethyl)-5-bromopyridine. This reaction is typically performed in the presence of a base (e.g., K₂CO₃, Et₃N) in polar aprotic solvents like acetonitrile or DMF .
Palladium-Catalyzed Coupling
Method | Key Reagents | Typical Conditions | Advantages | Limitations |
---|---|---|---|---|
Reductive Amination | 5-bromopyridine-3-carbaldehyde, piperazine, NaBH(OAc)₃ | DCM or DCE, RT, 12-24h | High yields, mild conditions | Requires aldehydes as starting materials |
Nucleophilic Substitution | 3-(chloromethyl)-5-bromopyridine, piperazine, K₂CO₃ | ACN, reflux, 8-24h | Simple procedure, readily available reagents | May require protection/deprotection strategies |
Pd-Catalyzed Coupling | 3,5-dibromopyridine, piperazine, Pd catalyst | Dioxane, 80-100°C, 16h | Selective functionalization | Requires specialized catalysts, higher temperatures |
Structural Characterization
Comprehensive characterization of 1-((5-Bromopyridin-3-yl)methyl)piperazine is essential for confirming its structure and purity. Multiple analytical techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy provide valuable information about the compound's structure. The ¹H-NMR spectrum typically shows characteristic signals for the methylene bridge protons between the pyridine and piperazine rings, aromatic protons of the pyridine ring, and the aliphatic protons of the piperazine moiety. The ¹³C-NMR spectrum would confirm the carbon environments, including the distinct signals for the pyridine carbons, the methylene carbon, and the piperazine carbons .
Mass Spectrometry
Mass spectrometry is crucial for confirming the molecular weight and formula of the compound. The expected [M+H]⁺ peak should appear at m/z 256.04439, with a characteristic isotope pattern due to the presence of bromine, which has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance .
Infrared Spectroscopy
IR spectroscopy can identify functional groups present in the compound, including C-N stretching vibrations characteristic of the piperazine ring and C=N stretching of the pyridine ring .
X-ray Crystallography
Single-crystal X-ray diffraction analysis, when applicable, provides definitive confirmation of the three-dimensional structure, bond lengths, and angles of the compound. This technique is particularly valuable for establishing the exact conformation and packing arrangement in the solid state .
Chemical Reactivity
The reactivity of 1-((5-Bromopyridin-3-yl)methyl)piperazine is largely determined by its functional groups: the bromine atom at the 5-position of the pyridine ring, the pyridine nitrogen, and the piperazine moiety.
Bromine Reactivity
The bromine substituent at the 5-position of the pyridine ring serves as an excellent site for various cross-coupling reactions, including:
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Suzuki-Miyaura coupling with boronic acids or esters
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Stille coupling with organostannanes
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Sonogashira coupling with terminal alkynes
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Negishi coupling with organozinc reagents
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Buchwald-Hartwig amination reactions
Applications in Medicinal Chemistry
1-((5-Bromopyridin-3-yl)methyl)piperazine serves as an important building block in medicinal chemistry due to its versatile structure, which can be modified to target various biological receptors and pathways.
Receptor Modulators
The piperazine-pyridine scaffold appears in numerous compounds that target various receptors in the central nervous system. Based on structural similarities with known bioactive compounds, derivatives of 1-((5-Bromopyridin-3-yl)methyl)piperazine may exhibit activity at:
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Dopamine receptors (particularly D₂ and D₃)
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Serotonin receptors (particularly 5-HT₁ᴀ)
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Adrenergic receptors
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Histamine receptors
Related compounds have shown potential in treating conditions such as schizophrenia, depression, and Parkinson's disease .
Enzyme Inhibitors
Derivatives of this compound may also serve as inhibitors of various enzymes. The structural features allow for interaction with enzyme active sites through:
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Hydrogen bonding via the nitrogen atoms
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π-π interactions through the pyridine ring
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Hydrophobic interactions via the bromine atom
These properties make the compound potentially useful in developing inhibitors of kinases, phosphatases, and other enzymes implicated in disease pathways .
Antiviral Agents
Some heterocyclic compounds containing piperazine and pyridine moieties have demonstrated antiviral activities. The structural platform of 1-((5-Bromopyridin-3-yl)methyl)piperazine could be exploited in the development of compounds targeting viral proteins or enzymes .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 1-((5-Bromopyridin-3-yl)methyl)piperazine derivatives is crucial for rational drug design. Though specific SAR data for this exact compound is limited, insights can be drawn from related compounds.
Table 3: Influence of Structural Modifications on Biological Activity in Related Compounds
Structural Modification | Effect on Receptor Binding | Effect on Metabolic Stability | Effect on Bioavailability |
---|---|---|---|
N-alkylation of piperazine | Increased selectivity for certain receptor subtypes | Generally improved | Variable, dependent on lipophilicity |
Substitution at bromine position | Dramatically altered receptor profile | Can eliminate metabolic hotspots | Highly dependent on substituent |
Addition of H-bond donors/acceptors | Enhanced target specificity | May create sites for phase II metabolism | Often reduced due to increased polarity |
Conformational restriction | Typically improves potency if bioactive conformation is favored | Can block metabolic sites | Variable |
Analytical Methods for Detection and Quantification
Reliable detection and quantification methods are essential for research involving 1-((5-Bromopyridin-3-yl)methyl)piperazine, particularly in synthetic chemistry, pharmacokinetic studies, and quality control.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly employed for the analysis of such compounds. Typical conditions include:
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Column: C18 reverse-phase column
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Mobile phase: Acetonitrile/water with 0.1% formic acid
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Detection: UV detection at 220-280 nm or mass spectrometric detection
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Flow rate: 1.0 mL/min
Spectroscopic Methods
UV-Visible spectroscopy can provide a simple method for quantification, with absorption maxima expected around 260-270 nm due to the pyridine ring. Fluorescence spectroscopy may also be applicable if the compound exhibits fluorescent properties .
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